N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chlorobenzyl and pyrazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-chlorobenzylamine, which is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate benzamide. This intermediate is further reacted with 4-chloro-1H-pyrazole-1-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorobenzyl and pyrazolyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving benzamide derivatives.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The benzamide moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-4-methylbenzamide: Similar structure but lacks the pyrazolyl group.
N-(2-chlorobenzyl)-4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzamide: Similar but with a methyl group instead of a chloro group on the pyrazole ring.
Uniqueness
N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both chlorobenzyl and pyrazolylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(4-chloropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-16-10-22-23(12-16)11-13-5-7-14(8-6-13)18(24)21-9-15-3-1-2-4-17(15)20/h1-8,10,12H,9,11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMQIMRCJLVPSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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